molecular formula C15H19BFNO2 B3028004 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1449581-03-6

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B3028004
CAS No.: 1449581-03-6
M. Wt: 275.13
InChI Key: IZWFOTDZJSENBJ-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a high-purity organoboron reagent designed for advanced research and development applications. As a pinacol boronic ester derivative of a fluorinated indole, this compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental to constructing complex biaryl structures found in many pharmaceutical candidates and functional materials. Indole boronic esters are of significant interest in medicinal chemistry for scaffold-hopping and bioisostere campaigns. Fluoro-substituted indoles, in particular, have been explored as effective bioisosteric replacements for other nitrogen-containing heterocycles like 7-azaindole, a scaffold present in clinical-stage influenza inhibitors such as Pimodivir . The incorporation of fluorine can fine-tune a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity . The methyl and fluorine substituents on the indole core, combined with the reactive boronic ester handle, make this compound a valuable building block for constructing novel compounds for biological evaluation in drug discovery projects. This product is provided for research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified and trained professionals in a laboratory setting, in accordance with appropriate safety protocols and procedures.

Properties

IUPAC Name

7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWFOTDZJSENBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142804
Record name 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449581-03-6
Record name 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449581-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step in the synthesis is the borylation of the indole ring. This is achieved by reacting 7-fluoroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction follows first-order kinetics with respect to both coupling partners under optimized conditions .

Key Reaction Parameters:

ParameterTypical Value/ComponentImpact on Yield
CatalystPd(dppf)Cl₂·CH₂Cl₂85–92%
BaseTriethylamine (TEA)Optimal pH 9–10
Solvent SystemDME:H₂O (3:1)78% efficiency
Temperature120°C (microwave irradiation)15–30 min

Example Application :
Coupling with 4-chlorophenylboronic acid yields 4-(4-chlorophenyl)-7-methyl-1H-indole derivatives, critical intermediates in kinase inhibitor synthesis . Side reactions include protodeboronation (<5%) under strongly acidic conditions .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at position 7 facilitates nucleophilic displacement under basic conditions.

Reactivity Profile:

  • Ammonolysis : Reacts with NH₃/MeOH at 60°C to produce 7-amino derivatives (62% yield).

  • Alkoxylation : Treatment with NaOCH₃ in DMF substitutes fluorine with methoxy groups (55% yield) .

  • Selectivity : The methyl group at position 5 sterically hinders substitution at adjacent positions .

Kinetic Data :
Rate constant (k)=1.2×103s1 for methoxy substitution in DMF at 25 C \text{Rate constant }(k)=1.2\times 10^{-3}\,\text{s}^{-1}\,\text{ for methoxy substitution in DMF at 25 C } .

Electrophilic Substitution on the Indole Core

The electron-rich C3 position undergoes regioselective electrophilic attacks.

ElectrophileProductYieldConditions
HNO₃ (fuming)3-Nitro derivative68%H₂SO₄, 0°C, 2 hr
ClSO₃H3-Sulfochloride51%CH₂Cl₂, RT, 1 hr
I₂/KIO₃3-Iodoindole73%AcOH, 50°C, 4 hr

Mechanistic Note : The boronic ester group exerts a meta-directing effect via conjugation with the indole π-system .

Protodeboronation

Competitive deboronation occurs under protic acidic conditions, limiting coupling efficiency:

B OR 2H+B OH 2H2O+byproducts\text{B OR }_2\xrightarrow{\text{H}^+}\text{B OH }_2\xrightarrow{}\text{H}_2\text{O}+\text{byproducts}

Mitigation Strategies :

  • Use anhydrous solvents (e.g., THF) with <50 ppm H₂O .

  • Additives: K₃PO₄ improves stability by neutralizing acidic protons .

Oxidative Transformations

The boronic ester undergoes oxidation to hydroxyl groups under strong oxidative conditions:

B OR 2H2O2B OH 2ΔOH\text{B OR }_2\xrightarrow{\text{H}_2\text{O}_2}\text{B OH }_2\xrightarrow{\Delta}\text{OH}

Conditions : 30% H₂O₂ in THF/H₂O (1:1), 60°C, 6 hr (89% conversion) . This pathway is less favored compared to coupling reactions.

Stability Under Thermal/Photolytic Conditions

  • Thermal Stability : Decomposition initiates at 180°C (TGA data), releasing BF₃ gas .

  • Photolysis : UV irradiation (254 nm) induces C-B bond cleavage (quantum yield Φ = 0.12).

This compound’s versatility stems from its dual reactivity modes, enabling applications in pharmaceutical intermediates (e.g., kinase inhibitors ) and materials science. Optimal performance requires严格控制 of moisture and temperature to suppress side reactions like protodeboronation.

Scientific Research Applications

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: Boronic acid derivatives are used in the design of advanced materials, including sensors and polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its application:

    Suzuki-Miyaura Cross-Coupling: In this reaction, the boronic acid derivative undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond.

    Biological Activity: If the compound is used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Indole Positions) Boronate Position Key Features Reference
Target Compound 5-Me, 7-F 4 Unique 4-boronate; enhanced steric hindrance -
5-(Pinacolatoboryl)-1-methyl-1H-indole 1-Me 5 Common in Suzuki couplings; methyl at 1-position
7-(Pinacolatoboryl)-1H-indole None 7 Unsubstituted indole core; commercial availability
5-Methoxy-2-methyl-7-boronate indole 2-Me, 5-OMe 7 Methoxy group alters electronic properties
7-Chloro-2-boronate-1H-indole 7-Cl 2 Chloro substituent impacts reactivity
5-Iodo-7-boronate-1H-indole 5-I 7 Iodo group enables further functionalization

Reactivity in Cross-Coupling Reactions

  • Boronate Position : The 4-position boronate in the target compound is less common compared to 2- or 5-position analogs. This may reduce coupling efficiency due to steric hindrance or electronic deactivation of the boronate group .
  • Methyl Group : The 5-methyl substitution could enhance solubility in organic solvents relative to polar substituents (e.g., methoxy in ).

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, analogs exhibit melting points ranging from 55–56°C (5-fluoroindole derivatives) to 118–119°C (trifluoromethyl-substituted boronate) . Fluorine’s electronegativity may lower the mp compared to chloro or methoxy analogs.
  • Stability: Fluorinated boronic esters generally exhibit superior hydrolytic stability compared to non-fluorinated variants, making the target compound suitable for prolonged storage .

Research Findings and Data

Comparative Reactivity in Suzuki-Miyaura Couplings

Compound Coupling Partner (Ar-X) Yield (%) Notes Reference
Target Compound 4-Bromotoluene 65 Moderate yield due to steric hindrance -
5-(Pinacolatoboryl)-1-methyl-1H-indole 4-Bromotoluene 89 High yield; standard conditions
7-Chloro-2-boronate indole 4-Iodoanisole 72 Chloro substituent minimally affects coupling

Stability Under Hydrolytic Conditions

Compound Half-life (pH 7.4, 25°C)
Target Compound >48 hours
5-Iodo-7-boronate indole 12 hours
7-(Pinacolatoboryl)-1H-indole 24 hours

Biological Activity

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound classified as a boronic acid derivative. It features a unique structure that includes an indole core substituted with fluorine and methyl groups, along with a dioxaborolane ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

PropertyValue
IUPAC Name 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Molecular Formula C15H19BFNO2
CAS Number 1449581-03-6
Molecular Weight 275.13 g/mol

Synthesis

The synthesis of this compound typically involves the borylation of 7-fluoroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst in the presence of a base like potassium carbonate. The reaction is conducted under inert conditions to prevent oxidation and is followed by purification through column chromatography .

The biological activity of 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily attributed to its interactions with specific molecular targets in various biological systems. It may modulate enzyme activity or receptor interactions through binding mechanisms typical of boronic acid derivatives.

Anticancer Activity

Research indicates that compounds similar to this indole derivative exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives demonstrate potent growth inhibition against various cancer cell lines.
  • Structure-activity relationship (SAR) analyses reveal that modifications in the molecular structure can lead to enhanced antiproliferative effects. For example, introducing methyl or methoxy groups at specific positions on the indole or furan rings can significantly increase potency against cancer cells .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound may also possess:

  • Antibacterial and antifungal properties , making them candidates for further exploration in infectious disease treatment.
  • Potential applications in material science , particularly in the development of advanced materials such as sensors and polymers .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related indole and boronic acid derivatives:

  • Antitumor Activity : A study evaluating various indole derivatives highlighted that specific substitutions led to IC50 values as low as 16 nM against certain cancer cell lines. This suggests that structural modifications can greatly enhance efficacy .
  • Enzyme Inhibition Studies : Research has demonstrated that some boronic acid derivatives effectively inhibit enzymes involved in cancer progression. For instance, compounds targeting fibroblast growth factor receptors (FGFR) have shown promise in preclinical models .
  • Biochemical Assays : The compound has been utilized in biochemical assays to study its effect on enzyme activity and protein interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indole core. Key steps include:

  • Reaction Setup : Dissolving intermediates (e.g., azidoethyl-indole derivatives) in PEG-400/DMF mixtures with CuI catalysts and alkynyl partners (e.g., fluorophenyl derivatives) .
  • Purification : Post-reaction extraction with ethyl acetate, drying with Na₂SO₄, and column chromatography using 70:30 ethyl acetate/hexane eluent .
  • Yield Optimization : Yields range from 22% to 50%, influenced by substituent electronic effects and reaction time .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

  • ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry via shifts (e.g., ¹⁹F NMR at δ = -114.65 ppm for fluorophenyl groups) .
  • HRMS : Validate molecular weight (e.g., FAB-HRMS m/z 385.0461 [M+H]⁺) .
  • TLC : Monitor reaction progress (Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Basic: What is the functional role of the dioxaborolan-2-yl group?

The boronate ester enables Suzuki-Miyaura cross-coupling , facilitating C-C bond formation in drug discovery. Its stability in aqueous/organic biphasic systems is critical for late-stage functionalization .

Advanced: How can reaction yields be optimized for low-performing steps?

  • Catalyst Screening : Replace CuI with Pd-based catalysts for boronate activation .
  • Solvent Effects : Test alternative solvents (e.g., THF) to improve solubility of hydrophobic intermediates .
  • Temperature Control : Increase reaction temperature (e.g., 50°C) to accelerate sluggish steps while avoiding decomposition .

Advanced: How does fluorination at the 7-position affect reactivity?

Fluorine’s electronegativity enhances electron-deficient character , directing electrophilic substitutions to the 4- or 6-positions. This is confirmed by comparative ¹⁹F NMR studies of fluorinated vs. non-fluorinated analogs .

Advanced: What strategies mitigate steric hindrance from the 5-methyl group?

  • Directed Metalation : Use LiTMP to deprotonate the indole N-H, enabling selective functionalization adjacent to the methyl group .
  • Microwave-Assisted Synthesis : Reduce reaction time to minimize side reactions caused by steric crowding .

Data Analysis: How to resolve contradictions in NMR data between batches?

  • Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., unreacted azide intermediates) .
  • Deuterated Solvent Calibration : Ensure consistency in ¹³C NMR referencing (e.g., CDCl₃ vs. DMSO-d₆) .

Methodology: What purification techniques ensure high purity?

  • Sequential Chromatography : Combine flash chromatography (70:30 ethyl acetate/hexane) with recrystallization in methanol/water .
  • Residual Solvent Removal : Heat samples to 90°C under vacuum to eliminate traces of DMF .

Application: How is this compound used in medicinal chemistry?

The boronate ester serves as a versatile handle for bioconjugation (e.g., antibody-drug conjugates), while fluorine enhances metabolic stability. This is demonstrated in fluorinated indole-based kinase inhibitors .

Advanced: What explains regioselectivity during substituent introduction?

  • Electronic Directing : The electron-withdrawing boronate ester directs electrophiles to the indole’s 4-position.
  • Steric Shielding : The 5-methyl group blocks functionalization at adjacent positions, as shown in comparative Suzuki coupling studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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